N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

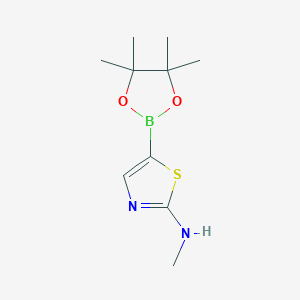

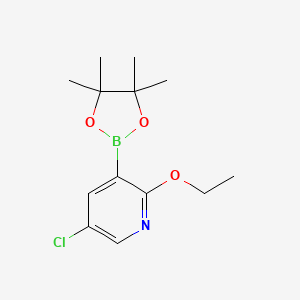

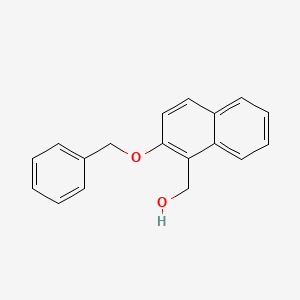

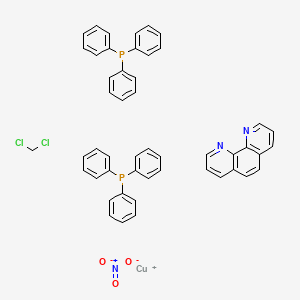

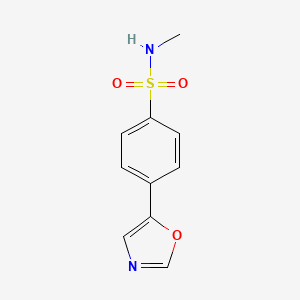

“N-Methyl-4-oxazol-5-yl-benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of oxazole, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .Aplicaciones Científicas De Investigación

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds and has been used as a catalyst for organic reactions. It has also been used as a ligand for the coordination of transition metal complexes. Additionally, N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% has been used as a reagent for the synthesis of various polymers and as a catalyst for the polymerization of various monomers.

Mecanismo De Acción

Target of Action

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, also known as SCHEMBL14969344 or MFCD34168862, is a promising drug candidate . It has been found to exhibit the properties of an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases (hCAs) are enzymes involved in many important physiological and pathological processes .

Mode of Action

The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition is selective, meaning it primarily affects this specific isoform of the enzyme .

Biochemical Pathways

The inhibition of human carbonic anhydrase II by N-Methyl-4-oxazol-5-yl-benzenesulfonamide affects various biochemical pathways. Carbonic anhydrases play a crucial role in regulating pH and fluid balance, among other physiological processes . Therefore, the inhibition of these enzymes can have significant downstream effects.

Result of Action

The molecular and cellular effects of N-Methyl-4-oxazol-5-yl-benzenesulfonamide’s action primarily involve the reduction of human carbonic anhydrase II activity . This can lead to changes in physiological processes regulated by this enzyme, potentially resulting in therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% is its relatively low cost and its relatively high purity (95%). Additionally, N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% is soluble in water, which makes it easy to use in a variety of laboratory experiments. However, N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% is not very stable in the presence of strong acids and bases and can decompose if exposed to high temperatures.

Direcciones Futuras

There are a number of potential future directions for research involving N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95%. One potential direction is to further study its potential applications in controlling the activity of enzymes and other proteins. Additionally, further research could be done to determine the potential effects of N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% on biochemical and physiological processes. Finally, further research could be done to determine the potential applications of N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% in the synthesis of various polymers and in the polymerization of various monomers.

Métodos De Síntesis

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% is synthesized via a three-step process. The first step involves the reaction of 4-methoxybenzene sulfonyl chloride with 5-methyl-4-oxazole in the presence of potassium carbonate. This reaction produces N-methyl-4-oxazol-5-yl-benzenesulfonamide as a white solid. The second step involves the reaction of N-methyl-4-oxazol-5-yl-benzenesulfonamide with sodium hydroxide to form the sodium salt of the compound. The third and final step involves the recrystallization of the sodium salt of N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95% in ethanol to obtain the compound in its purest form.

Propiedades

IUPAC Name |

N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWONEXANCCIEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.